molecular formula C16H11F3N2 B12580108 1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 197907-34-9

1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12580108
CAS No.: 197907-34-9
M. Wt: 288.27 g/mol
InChI Key: AJMKXTIAGKPWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with two phenyl groups and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of phenylhydrazine with 1,1,1-trifluoro-2-phenyl-2-propen-1-one under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In medicinal applications, the compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    1,4-Diphenyl-5-(trifluoromethyl)-1H-pyrazole: Unique due to the presence of both phenyl and trifluoromethyl groups, which confer distinct chemical properties.

    1,4-Diphenyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    1,4-Diphenyl-5-methyl-1H-pyrazole:

Uniqueness: The trifluoromethyl group in this compound imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.

Properties

CAS No.

197907-34-9

Molecular Formula

C16H11F3N2

Molecular Weight

288.27 g/mol

IUPAC Name

1,4-diphenyl-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C16H11F3N2/c17-16(18,19)15-14(12-7-3-1-4-8-12)11-20-21(15)13-9-5-2-6-10-13/h1-11H

InChI Key

AJMKXTIAGKPWKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.